![molecular formula C5H5F3N2S B2752865 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol CAS No. 191334-86-8](/img/structure/B2752865.png)
2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol
Overview
Description
“2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” is a chemical compound with the molecular formula C5H5F3N2S . It is a derivative of pyrazole, a simple aromatic ring organic compound of the heterocyclic diazole series .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 3-(Trifluoromethyl)pyrazoles, a related compound, undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” consists of a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles, including “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol”, participate in a variety of chemical reactions. For instance, they can undergo a radical addition followed by intramolecular cyclization to afford the pyrazole skeleton . They can also participate in copper-catalyzed pyrazole N-arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” include a molecular weight of 182.17 . More detailed properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Organic Synthesis
2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol: is a valuable compound in organic synthesis. It serves as a building block for creating a variety of pyrazole derivatives, which are important in synthesizing pharmaceuticals and agrochemicals. The compound’s unique structure allows for the introduction of the trifluoromethyl group, which can significantly alter the biological activity of the synthesized molecules .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of more complex molecules that may have therapeutic potential. Its trifluoromethyl group is particularly interesting due to its ability to improve the pharmacokinetic properties of drugs, such as their metabolic stability and ability to penetrate biological membranes .
Agricultural Chemistry
2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol: finds applications in the development of new agrochemicals. Its derivatives can act as intermediates in the synthesis of compounds with potential herbicidal, fungicidal, or insecticidal activities. The trifluoromethyl group in particular is known to enhance the activity and selectivity of agrochemicals .
Materials Science
In materials science, this compound can be used to synthesize novel materials with unique properties. For example, it can be incorporated into polymers to impart resistance to degradation or to create materials with specific electronic properties for use in electronic devices .
Environmental Science
The compound’s derivatives can be explored for environmental applications, such as the development of sensors for detecting pollutants or the synthesis of compounds that can degrade environmental contaminants. The reactivity of the pyrazole ring makes it a suitable candidate for such applications .
Biochemistry
In biochemistry, 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol can be used to study protein interactions and enzyme activities. The compound’s ability to bind to various biomolecules makes it a useful tool for probing biochemical pathways and understanding the molecular basis of diseases .
Safety and Hazards
Future Directions
The future directions of “2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol” and related compounds are likely to continue focusing on their use as scaffolds in the synthesis of bioactive chemicals, given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazole-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKGRPPLUHZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C=C(N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol |
Synthesis routes and methods
Procedure details
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